6-(Trifluoromethoxy)quinolin-5-amine
Description
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Properties
IUPAC Name |
6-(trifluoromethoxy)quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7-6(9(8)14)2-1-5-15-7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSPPETUJPXBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)OC(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674873 | |
| Record name | 6-(Trifluoromethoxy)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-85-1 | |
| Record name | 6-(Trifluoromethoxy)-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethoxy)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Trifluoromethoxy)quinolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₆F₃N₃O
- CAS Number : 1133115-85-1
- Molecular Weight : 229.16 g/mol
The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethoxy group may facilitate hydrogen bonding and enhance the compound's binding affinity to target proteins.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antibacterial Activity
Studies have shown that quinoline derivatives exhibit potent antibacterial properties. For instance, a series of quinoline derivatives demonstrated significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL for certain derivatives . The incorporation of trifluoromethoxy groups has been linked to enhanced antibacterial efficacy compared to other substitutions.
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, derivatives with similar structural features have shown promising anti-proliferative effects. For example, a related derivative exhibited IC50 values of 0.49 µM against PC3 prostate cancer cells and 0.01 µM against HeLa cervical cancer cells . The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | - | Antibacterial | < 1 μg/mL |
| Compound B | - | Anticancer | 0.49 µM (PC3) |
| Compound C | - | Antiviral | >16 μg/mL |
This table illustrates how variations in chemical structure can lead to differing biological activities and potencies.
Case Studies
- Antibacterial Efficacy Against C. difficile : In an in vivo study, mice treated with a related quinoline derivative showed improved survival rates and reduced diarrhea after infection with C. difficile. The treatment led to an over 80% decrease in bacterial load compared to untreated controls .
- Anticancer Activity in Cell Lines : A study on quinoline derivatives indicated that specific modifications could significantly enhance cytotoxicity against cancer cell lines like K562 and HeLa, emphasizing the importance of structural optimization for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
